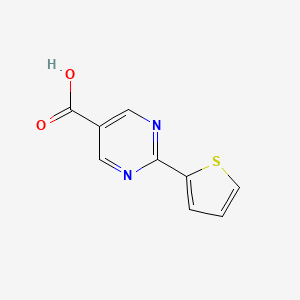

2-Thien-2-ylpyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJLOOUOVNRKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640432 | |

| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916766-97-7 | |

| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Investigations

Broad Spectrum of Biological Activities Associated with Pyrimidine (B1678525) and Thiophene (B33073) Heterocycles

Derivatives of pyrimidine and thiophene have been extensively studied and have demonstrated a wide range of biological effects, underscoring their importance in medicinal chemistry.

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrimidine and thiophene derivatives have emerged as promising candidates in this arena.

Newly synthesized pyrimidine derivatives have been shown to exhibit significant antibacterial and antifungal properties. mdpi.comimpactjournals.us For instance, certain pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated potent bioactivity against various microbial strains, in some cases comparable to or exceeding that of reference drugs like streptomycin (B1217042) and fusidic acid. mdpi.com Thiophene derivatives, particularly those with specific substitutions, have also shown promising results against Gram-negative bacteria, such as Pseudomonas aeruginosa, which are known for their intrinsic resistance to many antibiotics. nih.gov The antimicrobial action of these compounds is often attributed to their unique structural features which can interfere with essential microbial processes. nih.gov

In the realm of antifungal agents, pyrimidine derivatives have a well-established role in agriculture and are being explored for clinical applications. frontiersin.org For example, certain pyrimidine derivatives containing an amide moiety have exhibited excellent antifungal activity against various phytopathogenic fungi. frontiersin.org Some thienopyrimidine derivatives have also been reported to possess antifungal properties. impactjournals.us The mechanism of action for these compounds can vary, but they often disrupt fungal cell wall synthesis or other vital cellular pathways.

The development of novel anticancer agents is a cornerstone of modern pharmaceutical research, and pyrimidine and thiophene-based compounds have shown considerable promise. The thienopyrimidine scaffold, in particular, is a key component in many compounds investigated for their anticancer properties. nih.gov

Numerous studies have demonstrated the cytotoxic effects of pyrimidine and thiophene derivatives against a variety of human cancer cell lines. encyclopedia.pubnih.gov For instance, certain pyrimidine derivatives have shown inhibitory activity against the proliferation of colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cells. encyclopedia.pub Similarly, thiophene derivatives have been found to exhibit cytotoxicity against gastrointestinal cancer cells, such as HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma). nih.gov The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. nih.govnih.gov

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. Pyrimidine and thiophene derivatives have been identified as having significant anti-inflammatory potential. nih.govmdpi.com

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins. nih.govmdpi.com By suppressing the activity of these enzymes, these compounds can reduce the inflammatory response. nih.gov The introduction of a thiophene heterocycle into the core structure of some pyrimidine-based compounds has been shown to enhance their anti-inflammatory effects. nih.gov Furthermore, some derivatives have been found to possess greater anti-inflammatory potency than standard drugs. researchgate.net

The ability of pyrimidine and thiophene derivatives to inhibit specific enzymes is a key mechanism underlying their diverse pharmacological activities. researchgate.net These heterocyclic scaffolds have been investigated for their inhibitory effects on a range of enzymes implicated in various diseases. nih.govresearchgate.net

Thienopyrimidine derivatives have been extensively studied as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer. nih.gov For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown significant inhibitory activity against kinases such as EGFR (Epidermal Growth Factor Receptor). tandfonline.com Beyond cancer, pyrimidine derivatives have also been investigated as inhibitors of other metabolic enzymes, including carbonic anhydrases, acetylcholinesterase, and α-glycosidase, which are associated with conditions like glaucoma, Alzheimer's disease, and diabetes, respectively. researchgate.net The specific substitutions on the pyrimidine or thiophene ring play a crucial role in determining the potency and selectivity of enzyme inhibition. nih.gov

Targeted Biological Activities of 2-Thien-2-ylpyrimidine-5-carboxylic Acid Derivatives

While the broader classes of pyrimidine and thiophene derivatives exhibit a wide range of biological activities, research has also focused on the specific therapeutic potential of derivatives of this compound, particularly in the context of cancer.

A significant body of research has been dedicated to evaluating the anticancer activity of thieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, against a panel of human cancer cell lines. These studies have provided valuable insights into the cytotoxic and antiproliferative effects of these compounds.

Derivatives of thieno[2,3-d]pyrimidine have demonstrated notable cytotoxic effects against various cancer cell lines, including those of the lung (A549), colon (HCT-116, HT-29), liver (HepG2), and breast (MCF-7). nih.govnih.govnih.govnih.govresearchgate.net The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), can vary significantly depending on the specific chemical modifications to the core thienopyrimidine structure.

For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potent cytotoxicity against A549 lung cancer cells. researchgate.net In studies involving HCT-116 colorectal cancer cells, some derivatives have exhibited strong anti-proliferative activity. nih.govnih.gov Similarly, significant cytotoxic effects have been observed against HepG2 liver cancer cells and MCF-7 breast cancer cells. nih.govnih.gov Research has also indicated that some pyrrolopyrimidine derivatives can induce apoptosis in HT-29 colon cancer cells. nih.gov

The tables below summarize the cytotoxic activities of various thieno[2,3-d]pyrimidine and related derivatives against the specified human cancer cell lines, as reported in the scientific literature.

Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine Derivative (Compound 5) | MCF-7 | >50% drop in viability at 10 µM | nih.gov |

| Thieno[2,3-d]pyrimidine Derivative (Compound 8) | MCF-7 | >50% drop in viability at 10 µM | nih.gov |

| Thieno[2,3-d]pyrimidine Derivative (Compound 5) | HepG2 | >50% drop in viability at 10 µM | nih.gov |

| Thieno[2,3-d]pyrimidine Derivative (Compound 8) | HepG2 | >50% drop in viability at 10 µM | nih.gov |

| Thieno[2,3-d]pyrimidine Derivative (Compound 5b) | A549 | IC50 not specified, but induced apoptosis | tandfonline.com |

| Pyrrolopyrimidine Derivative (Compound 5) | HT-29 | 4.17 | nih.gov |

| Pyrrolopyrimidine Derivative (Compound 8) | HT-29 | 2.96 | nih.gov |

| Quillaic Acid Derivative (Compound E) | HCT116 | 2.46 | nih.gov |

Table 2: Anticancer Activity of Various Pyrimidine and Thiophene Derivatives

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Thiophene carboxamides | HepG-2, HCT-116 | Cytotoxicity | nih.gov |

| Thieno[3,2-d]pyrimidine-based compounds | Prostate Cancer Cells | Anticancer efficacy | nih.gov |

| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | MCF-7, A549 | Anticancer activity, G2/M cell cycle arrest in MCF-7 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | Antiproliferative effect | nih.gov |

Inhibition of Protein Kinases (e.g., Tyrosine Kinases, CK2)

Derivatives of the thienopyrimidine scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Notably, a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which are isomers of the titular compound, have demonstrated significant inhibitory activity against human protein kinase CK2. nih.govnih.gov CK2 is a constitutively active serine/threonine kinase that plays a role in cell growth, proliferation, and suppression of apoptosis. The most active compounds in one study were 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, with IC50 values of 0.1 µM and 0.125 µM, respectively. nih.gov Further testing of these inhibitors against a panel of other protein kinases indicated a considerable selectivity for CK2. nih.gov

In the realm of tyrosine kinases, which are critical mediators of cell signaling, derivatives of thieno[2,3-d]pyrimidine have also shown promise. Research into this area has led to the design and synthesis of compounds that exhibit inhibitory effects on kinases such as FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia. mdpi.com One study reported that newly designed thiophene and thieno[2,3-d]pyrimidine derivatives displayed kinase inhibition activity ranging from 41.4% to 83.5%, with one compound showing the highest inhibitory activity against FLT3. mdpi.com

Table 1: Inhibition of Protein Kinases by Thienopyrimidine Derivatives

| Compound/Derivative Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids | Protein Kinase CK2 | IC50 values as low as 0.1 µM; considerable selectivity for CK2. | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | Tyrosine Kinase (FLT3) | Inhibition activity ranged from 41.4% to 83.5% against a kinase panel. | mdpi.com |

Modulation of Inflammatory Mediators (e.g., Prostaglandin (B15479496) E2)

While direct evidence linking this compound to the modulation of specific inflammatory mediators like prostaglandin E2 (PGE2) is not prominent in the reviewed literature, the broader class of pyrimidine derivatives has been associated with anti-inflammatory properties. nih.govresearchgate.net Prostaglandin E2 is a principal mediator of inflammation and is synthesized via the cyclooxygenase (COX) pathway. researchgate.net The potential for thienopyrimidine compounds to influence such pathways remains an area for further investigation. For instance, research on other heterocyclic compounds has demonstrated the ability to inhibit PGE2 production in cellular assays. nih.gov

Inhibition of Viral Replication (e.g., HCV NS5B Polymerase)

A significant body of research has focused on the potent inhibitory activity of 2-thienyl-pyrimidine-carboxylic acid derivatives against the hepatitis C virus (HCV) NS5B polymerase. nih.govnih.govnih.gov This RNA-dependent RNA polymerase is essential for the replication of the viral genome, making it a prime target for antiviral drug development. mdpi.com

Specifically, 5,6-dihydroxypyrimidine-4-carboxylic acids bearing a 2-thienyl substituent have been identified as a promising series of HCV NS5B polymerase inhibitors that bind to the enzyme's active site. nih.gov One study reported that a simple 2-thienyl substituted analogue demonstrated a 10-fold improvement in activity over the initial lead compound. nih.gov Further structure-activity relationship (SAR) studies on 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid derivatives led to the discovery of compounds with low nanomolar enzyme inhibition and single-digit micromolar inhibition in HCV replicon assays. nih.gov

Another class of inhibitors, thiophene-2-carboxylic acids, have also been identified as potent inhibitors of the NS5B polymerase, although they bind to an allosteric site within the thumb domain of the enzyme. nih.govnih.gov

Table 2: Inhibition of HCV NS5B Polymerase by 2-Thienyl-Pyrimidine-Carboxylic Acid Derivatives

| Derivative Class | Binding Site | Key Findings | Reference |

|---|---|---|---|

| 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acids | Active Site | 10-fold improved activity over original lead. | nih.gov |

| 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids | Active Site | Low nanomolar enzyme inhibition; active in replicon assays. | nih.gov |

| Thiophene-2-carboxylic acids | Allosteric (Thumb Domain) | Selects for resistance mutations at specific residues. | nih.gov |

Interactions with Specific Biological Transporters (e.g., Betaine/GABA Transporter 1)

The interaction of this compound with biological transporters like the betaine/GABA transporter 1 (BGT1) is not well-documented in the available literature. BGT1 is a sodium- and chloride-dependent transporter that plays a role in osmotic regulation and neurotransmitter uptake. wikipedia.org However, studies on other pyrimidine-based structures, such as 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA), have identified them as potent substrate-inhibitors of BGT1. researchgate.netnih.gov These findings, while on a structurally different analog, suggest that the pyrimidine-5-carboxylic acid moiety can be a key pharmacophore for interaction with this transporter. Further research would be necessary to determine if the presence of the thienyl group confers any affinity for BGT1.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which these compounds exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets and studying the nature of their interactions.

Identification and Validation of Molecular Targets

For the thienopyrimidine derivatives that inhibit protein kinases and viral polymerases, the molecular targets have been clearly identified. In the case of the HCV NS5B polymerase inhibitors, the enzyme itself is the validated target. nih.govnih.govnih.gov The validation of these targets is often confirmed through the selection of resistant mutations in the presence of the inhibitor. For instance, with the 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid series, improved cell-based activity allowed for the probing of the binding mode by selecting for resistant mutations. nih.gov Similarly, for the thieno[2,3-d]pyrimidine-based kinase inhibitors, the specific kinases they inhibit, such as CK2 and FLT3, are the identified molecular targets. nih.govmdpi.com

Ligand-Target Binding Affinity and Kinetic Studies

Studies on derivatives of 2-thienyl-pyrimidine-carboxylic acid have provided insights into their binding affinity and kinetics. For the CK2 inhibitors derived from (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid, kinetic studies have shown that their inhibitory activity is a result of competition with ATP for the kinase's binding site. nih.gov This indicates an ATP-competitive mechanism of inhibition.

In the context of HCV NS5B polymerase inhibitors, the 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid derivatives are known to bind at the active site of the enzyme. nih.gov In contrast, the thiophene-2-carboxylic acid class of inhibitors binds to an allosteric site in the thumb domain, which is approximately 35Å from the active site. nih.gov This allosteric binding is thought to interfere with the conformational changes required for the polymerase to be active. nih.gov The binding affinity of these compounds is often expressed in terms of their IC50 values, which for the more potent derivatives fall in the low nanomolar to low micromolar range. nih.govnih.gov

Cellular Pathway Modulation and Signaling Cascade Analysis

Currently, there is a lack of specific studies detailing the modulation of cellular pathways and signaling cascades by this compound. General insights can be gleaned from research into structurally similar compounds. For instance, other pyrimidine derivatives have been noted to function as inhibitors of various enzymes or as modulators of cellular receptors, which in turn affects downstream signaling. However, without direct experimental evidence, it is not scientifically sound to extrapolate these findings to this compound. The unique combination of the thienyl group and the pyrimidine-5-carboxylic acid moiety likely confers a distinct pharmacological profile that requires dedicated investigation.

Investigation of Drug Resistance Mechanisms

The development of drug resistance is a critical aspect of pharmacological research. For a novel compound, understanding the potential mechanisms by which cells could evade its therapeutic effects is paramount. In the case of this compound, there are no specific studies available that investigate the mechanisms of resistance to this compound.

Research on analogous compounds, such as derivatives of 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid, has shown that it is possible to select for resistant mutations in viral enzymes like the hepatitis C virus (HCV) NS5B polymerase. This suggests that for related compounds, resistance can emerge through specific genetic alterations in the drug's target. However, without knowing the precise molecular target of this compound, any discussion of resistance mechanisms would be purely speculative.

Structure Activity Relationship Sar and Ligand Design

Impact of Structural Modifications on Biological Activity

The carboxylic acid group at the 5-position of the pyrimidine (B1678525) ring is a key functional group that often plays a significant role in the biological activity of this class of compounds. Modifications at this position, including esterification and replacement with bioisosteres, have been explored to modulate activity, improve metabolic stability, and enhance cell permeability.

Esterification of the carboxylic acid, for example, to its methyl ester, results in derivatives like 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester. nih.gov This modification can influence the compound's polarity and its ability to cross biological membranes.

Furthermore, the carboxylic acid moiety can be replaced with various bioisosteres to maintain or improve biological activity while potentially overcoming issues like rapid metabolism. eurekaselect.com Tetrazoles are a common bioisostere for carboxylic acids due to their similar pKa and planar structure. eurekaselect.comnih.gov The synthesis of 5-thio-substituted tetrazole derivatives has been reported to yield compounds with moderate antimicrobial activity. nih.gov The rationale behind using tetrazoles is that they can mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid, which are often crucial for target binding. eurekaselect.comnih.gov

| Compound/Modification | Resulting Compound Name | Key Findings |

| Esterification | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester | Alters polarity and membrane permeability. nih.gov |

| Bioisosteric Replacement | 5-Thio-substituted tetrazole derivatives | Can exhibit moderate antimicrobial activity. nih.gov |

The pyrimidine ring is a central component of the scaffold, and its substitution pattern significantly influences biological activity. Studies on related pyrimidine derivatives have shown that substituents at various positions can affect binding affinity and selectivity for different biological targets. nih.govnih.gov

For instance, in studies of dUMP analogues targeting thymidylate synthase, substitution at the C5 position of the pyrimidine ring was found to impact the binding affinity for the enzyme. nih.gov While small substituents may not significantly alter the binding in binary complexes, they can cause notable differences in the binding of cofactors in ternary complexes. nih.gov Specifically, bulky substituents like a propyl group can introduce steric hindrance that negatively affects binding. nih.gov

In the context of 2,4,5-trisubstituted pyrimidines, where the 5-position is occupied by a thiophen-2-yl group, modifications at the 2- and 4-positions are critical for activity. nih.gov For example, linking different aromatic or heteroaromatic groups to the C5 position, such as 2-thienyl, 3-thienyl, or phenyl, has been explored to understand the SAR. nih.gov These studies help in identifying the optimal substituents for maximizing the desired biological effect, such as antiviral activity. nih.gov

In a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, substitutions on the thiophene (B33073) ring were systematically varied to assess their impact on fungicidal activity. mdpi.com For example, maintaining a dichlorinated pyridine (B92270) ring while altering the substituents on the thiophene ring led to significant changes in efficacy. mdpi.com Specifically, the nature of the ester group at the 2-position of the thiophene ring was found to be critical, with an ethyl ester providing the highest fungicidal activity compared to methyl, propyl, or butyl esters. mdpi.com This highlights the sensitivity of the biological activity to even small changes in the lipophilicity and size of the substituent on the thiophene ring. mdpi.com

| Thiophene Ring Modification (in N-(thiophen-2-yl) nicotinamides) | R¹ Substituent | EC₅₀ (mg/L) against S. sclerotiorum |

| Methyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | OCH₃ | 8.31 mdpi.com |

| Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | OC₂H₅ | 1.96 mdpi.com |

| Isopropyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | OC₃H₇-i | 21.94 mdpi.com |

| n-Propyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | OC₃H₇-n | 30.41 mdpi.com |

| n-Butyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | OC₄H₉-n | 100-400 mdpi.com |

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of pyrimidine derivatives provides insights into the likely bioactive conformation. Studies on tetrahydropyrimidinone derivatives have employed computational methods like Density Functional Theory (DFT) to determine the lowest energy conformations. brieflands.com

These studies have revealed that the six-membered ring often adopts a boat-like conformation. brieflands.com The orientation of substituents, such as an aryl group at the C4-position, is typically pseudoaxial and perpendicular to the pyrimidine ring in the receptor-bound conformation. brieflands.com The geometry of the ester or amide group at the C-5 position is also critical, with a specific conformation being favored for optimal activity. brieflands.com Understanding these conformational preferences is essential for designing analogues that can adopt the bioactive conformation with minimal energetic penalty.

SAR-Driven Lead Optimization Strategies

SAR studies culminate in the identification of a pharmacophore, which is the three-dimensional arrangement of essential functional groups required for biological activity. For a given class of compounds, the pharmacophore model helps in designing new molecules with enhanced potency and selectivity. nih.gov

For analogues of 2-thien-2-ylpyrimidine-5-carboxylic acid, the key pharmacophoric features likely include:

A hydrogen bond acceptor/donor group at the 5-position of the pyrimidine ring (the carboxylic acid or its bioisostere).

The heterocyclic pyrimidine ring as a central scaffold.

The thiophene ring, which likely engages in hydrophobic or π-stacking interactions within the target's binding site.

Specific substitution patterns on both the pyrimidine and thiophene rings that optimize binding affinity and selectivity.

Studies on related heterocyclic compounds, such as 2-arylthiazolidine-4-carboxylic acid amides, have shown that even minor structural modifications can significantly impact cytotoxicity and selectivity, allowing for the determination of minimum structural requirements for activity. nih.gov This iterative process of synthesis, biological evaluation, and SAR analysis is the cornerstone of modern drug discovery.

Design of Analogues for Enhanced Potency and Selectivity

The rational design of analogues is crucial for improving a compound's potency and its selectivity towards a specific biological target. For thieno[2,3-d]pyrimidine (B153573) derivatives, SAR studies have elucidated key structural features that govern their activity. For instance, modifications at the 2-position of the 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine ring system have been shown to significantly impact both antiproliferative effects and microtubule depolymerization activity. mdpi.com

One study found that a 2-amino (NH₂) substitution resulted in the most potent compound in the series, with an IC₅₀ of 9.0 nM. mdpi.com Replacing the amino group with hydrogen (2-H) or a methyl group (2-Me) led to a decrease in potency, highlighting the importance of the amino group for activity. mdpi.com The thiophene core itself is considered critical in achieving remarkable selectivity. In the context of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, the thieno[3,2-d]pyrimidine (B1254671) structure was instrumental in attaining high selectivity over other kinases. nih.gov

Furthermore, design strategies often involve creating hybrids of the thienopyrimidine scaffold with moieties from known clinically active agents. Inspired by drugs like dasatinib (B193332) and gefitinib, researchers have synthesized 4-substituted thieno[2,3-d]pyrimidines to target various cancer cell lines. nih.gov The use of biological isosteres, such as replacing a pyrazolo[3,4-d]pyrimidine with a thieno[2,3-d]pyrimidine, is another effective strategy to occupy the adenine (B156593) binding pocket of target enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Table 1: Effect of Substitution at the 2-Position on Biological Activity

| Compound Analogue (Substitution at 2-position) | Antiproliferative Potency (IC₅₀) | Microtubule Depolymerization (EC₅₀) | Reference |

|---|---|---|---|

| 2-NH₂ | 9.0 nM | 19 nM | mdpi.com |

| 2-H | 15 nM | 520 nM | mdpi.com |

| 2-Me | 53 nM | 53 nM | mdpi.com |

Strategies for Optimization of In Vitro and In Vivo Efficacy

Optimizing a compound's efficacy involves a multi-faceted approach that extends from the molecular level to whole-organism studies. A key strategy is to enhance metabolic stability, which can improve a drug's pharmacokinetic profile and, consequently, its in vivo performance. For a series of thieno[3,2-d]pyrimidine derivatives, the incorporation of a fluorine atom into a piperidine (B6355638) ring was a successful strategy to enhance metabolic stability. nih.gov This modification led to the development of a lead compound that not only showed potent in vitro inhibitory activity against CDK7 but also demonstrated strong in vivo efficacy in a triple-negative breast cancer mouse xenograft model when administered orally. nih.gov

The successful translation from potent in vitro activity to in vivo efficacy is the ultimate goal of lead optimization. In the study of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines, the most potent compound identified through SAR (the 2-NH₂ analogue) was advanced to a murine MDA-MB-435 xenograft model, where it exhibited statistically significant antitumor effects. mdpi.com This demonstrates a successful optimization strategy, where systematic structural modifications led to a compound with promising preclinical in vivo activity. Further optimization can also involve ensuring the compound circumvents mechanisms of drug resistance, such as those mediated by P-glycoprotein, a challenge that was successfully addressed by this class of compounds. mdpi.com

Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to predict and rationalize the structure-activity relationships of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is vital for predicting the activity of newly designed molecules, thereby saving significant time and resources. For a series of furopyrimidine and thienopyrimidine derivatives investigated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, QSAR models were developed using techniques like Multiple Linear Regression (MLR) and Artificial Neural Network (ANN). nih.gov

The performance of these models was validated using statistical parameters. The ANN model (R² = 0.998) was found to be more powerful than the MLR model (R² = 0.889) for predicting the activity of these compounds, indicating that nonlinear relationships were critical in defining the SAR. nih.gov Such models provide valuable insights into which physicochemical or structural properties (known as descriptors) are most influential for the desired biological effect. nih.govnih.gov Similar QSAR studies have also been applied to thiopyrimidine-5-carbonitrile derivatives to understand their anticancer behavior. researchgate.net

Molecular Docking for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. It provides crucial insights into the specific molecular interactions that stabilize the ligand-receptor complex. For derivatives containing the 2-thienylpyrimidine motif, docking studies have been instrumental in elucidating binding modes. In one study, a thien-2-yl pyrimidine derivative was docked into the active site of the SARS-CoV-2 main protease. mdpi.com The results predicted a stable binding conformation stabilized by multiple hydrogen bonds with key amino acid residues, including THR26, GLU166, and CYS145. mdpi.com

Similarly, docking studies of thieno[2,3-d]pyrimidine derivatives into the ATP-binding site of EGFR revealed the importance of specific hydrogen bonds and hydrophobic interactions for stabilizing the ligand. nih.gov In the development of inhibitors for HIV-1 Reverse Transcriptase, docking simulations for thieno[3,4-d]pyrimidine (B1628787) derivatives showed that hydrogen bonding and van der Waals interactions with residues such as Leu100, Lys101, and Val106 were critical for ligand-receptor binding. nih.gov These predictive models are often used to rationalize observed SAR and to guide the design of new analogues with improved binding affinity. nih.gov

Table 2: Predicted Hydrogen Bond Interactions for a Thien-2-yl Pyrimidine Derivative with SARS-CoV-2 Main Protease

| Interacting Amino Acid Residue | Bond Distance (Å) | Reference |

|---|---|---|

| THR26 | 3.139 | mdpi.com |

| GLU166 | 3.299 | mdpi.com |

| CYS145 | 2.890 | mdpi.com |

| CYS145 | 2.959 | mdpi.com |

| SER144 | 3.023 | mdpi.com |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR extends the principles of QSAR by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, or other fields positively or negatively influence biological activity.

A 3D-QSAR study was conducted on a series of 67 thieno[3,4-d]pyrimidine derivatives as HIV-1 Reverse Transcriptase inhibitors. nih.gov The resulting CoMFA and CoMSIA models showed good stability and predictive power, with cross-validated q² values of 0.594 and 0.528, and non-cross-validated r² values of 0.974 and 0.965, respectively. nih.gov The contour maps generated from these models provided clear guidance for structural modifications. For instance, the maps might indicate that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another. This information is invaluable for designing new compounds with predicted high activity. nih.gov These models provide useful insights for the discovery and design of next-generation inhibitors. nih.gov

Table 3: Example Statistical Results of a CoMFA 3D-QSAR Model

| Statistical Parameter | Value | Reference |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.679 | mdpi.com |

| r² (Non-cross-validated correlation coefficient) | 0.848 | mdpi.com |

| F (Fisher test value) | 44.660 | mdpi.com |

| SEE (Standard Error of Estimate) | 0.337 | mdpi.com |

| Steric Field Contribution | 62.7% | mdpi.com |

| Electrostatic Field Contribution | 36.3% | mdpi.com |

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Molecular Properties and Interactions

In silico methods are instrumental in predicting the drug-likeness and pharmacokinetic profile of a molecule before its synthesis, saving significant time and resources.

Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are critical descriptors for predicting the absorption and membrane permeability of potential drug candidates.

Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. researchgate.net This parameter is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net For a molecule to have good intestinal absorption, its TPSA value should generally be below 140 Ų. researchgate.net While specific experimentally-verified TPSA values for 2-Thien-2-ylpyrimidine-5-carboxylic acid are not readily available in the cited literature, they are typically calculated using computational software. Given its structure, containing a carboxylic acid group and two pyrimidine (B1678525) nitrogens, the TPSA is expected to be significant.

Lipophilicity (LogP) : LogP measures the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. According to Lipinski's Rule of Five, a well-accepted guideline for drug-likeness, the LogP value for an orally administered drug should ideally be less than 5. mdpi.com A higher LogP value indicates greater lipid solubility. The LogP for this compound can be predicted using various computational algorithms, and its value is determined by the balance between the hydrophobic thienyl and pyrimidine rings and the hydrophilic carboxylic acid group.

| Descriptor | Significance | Typical Value for Oral Bioavailability |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and absorption. researchgate.net | < 140 Ų researchgate.net |

| Lipophilicity (LogP) | Measures the balance between lipid and water solubility, affecting ADME properties. mdpi.com | < 5 mdpi.com |

Hydrogen bonds are crucial for molecular recognition and binding to biological targets. The structure of this compound features specific sites that can participate in hydrogen bonding.

Hydrogen Bond Donors : The primary hydrogen bond donor in the molecule is the hydroxyl group (-OH) of the carboxylic acid function.

Hydrogen Bond Acceptors : The molecule possesses multiple hydrogen bond acceptor sites. These include the carbonyl oxygen (C=O) of the carboxylic acid, the hydroxyl oxygen, and the two nitrogen atoms within the pyrimidine ring. The sulfur atom in the thiophene (B33073) ring can also act as a weak hydrogen bond acceptor.

The presence of both donor and acceptor sites allows the molecule to form strong and specific interactions with biological macromolecules, such as the amino acid residues in an enzyme's active site. rsc.org

| Property | Count | Functional Group(s) |

|---|---|---|

| Hydrogen Bond Donors | 1 | Carboxylic Acid (-OH) |

| Hydrogen Bond Acceptors | 4 | Carboxylic Acid (C=O, -OH), Pyrimidine Nitrogens (x2) |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, typically colored red or yellow), which are prone to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are susceptible to nucleophilic attack. researchgate.netnih.gov

For this compound, an MEP map would be expected to show:

Negative Potential : Concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. These regions are the most likely sites for forming hydrogen bonds as acceptors.

Positive Potential : Located around the acidic hydrogen of the carboxylic acid group, making it the primary site for hydrogen bond donation.

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The this compound structure can serve as a valuable scaffold or starting point in such campaigns. mdpi.comcapes.gov.br By using this core structure as a query, researchers can perform similarity searches or docking studies to find new compounds with potentially improved affinity, selectivity, or pharmacokinetic properties. nih.govnih.gov The combination of the pyrimidine ring, a common pharmacophore in kinase inhibitors, and the thienyl-carboxylic acid moiety provides a unique template for designing novel inhibitors for various therapeutic targets. mdpi.com

Advanced Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. ijcce.ac.irsamipubco.com By applying DFT, researchers can calculate various molecular descriptors that provide insight into the stability and reactivity of this compound. wjarr.com

Key parameters derived from DFT studies include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. wjarr.commdpi.com

Global Reactivity Descriptors : Parameters such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity profile. wjarr.combohrium.com

DFT calculations on related thiophene and pyrimidine derivatives have been successfully used to predict their electronic behavior, and the same principles are applicable to this compound to guide further experimental studies. mdpi.comtandfonline.com

| DFT Parameter | Description |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate electrons. mdpi.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept electrons. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. wjarr.com |

| Global Reactivity Descriptors (η, σ, ω) | Quantify aspects of molecular reactivity. bohrium.com |

Molecular Dynamics Simulations

While conformational analysis provides static pictures of stable states, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, both alone and in complex with a biological target like a protein.

MD simulations are critical for understanding how a ligand like this compound binds to its target protein and the stability of the resulting complex. nih.gov In a typical study, the ligand is computationally "docked" into the protein's active site, and the entire system is simulated for nanoseconds or longer. mdpi.com These simulations track the movements of every atom, providing a detailed picture of the interactions that hold the ligand in place.

Research on structurally similar pyrimidine derivatives targeting Cyclin-Dependent Kinases (CDKs) demonstrates this approach. nih.gov MD simulations revealed that key hydrogen bonds and van der Waals interactions are responsible for the stable binding of the inhibitor. nih.gov The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium and the ligand is securely bound. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, which predicts the affinity of the ligand for the protein. nih.gov

MD simulations also illuminate the conformational flexibility of both the ligand and the protein upon binding. rsc.org A ligand may adopt a different conformation when bound to a protein than when it is free in solution. The protein itself can also change shape to accommodate the ligand, a phenomenon known as "induced fit."

Table 2: Key Parameters Analyzed in MD Simulations of Protein-Ligand Complexes

| Parameter | Description | Purpose |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Assesses the structural stability of the protein-ligand complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible regions of the protein, such as loops, that may be important for binding. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Determines the key hydrogen bond interactions that contribute to binding affinity and specificity. nih.gov |

| Binding Free Energy (MM/GBSA, MM/PBSA) | Calculates the free energy of binding from the simulation snapshots. | Provides a quantitative estimate of binding affinity, helping to rank different potential inhibitors. nih.gov |

Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.orgnih.gov These technologies leverage vast datasets to build predictive models and automate complex tasks.

Machine learning models, particularly in the form of Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the biological activity of new compounds. youtube.com These models are trained on a dataset of existing molecules (e.g., other thienopyrimidine derivatives) where both the chemical structures and biological activities are known. nih.gov The model learns the relationship between molecular features (descriptors) and activity, enabling it to predict the potency of a novel molecule like this compound before it is synthesized. youtube.com

Equally important is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov A compound must not only be potent but also have favorable pharmacokinetic properties to be a successful drug. AI and ML models can predict properties such as solubility, permeability across biological membranes, metabolic stability, and potential toxicity, allowing chemists to prioritize compounds with the highest chance of success in clinical trials. nih.govlanl.gov

Table 3: Application of ML/AI in Predicting Molecular Properties

| Property Class | Specific Property | Common ML/AI Technique | Reference |

|---|---|---|---|

| Biological Activity | Target Potency (IC₅₀) | Support Vector Machines (SVM), Random Forest, Deep Neural Networks (DNN) | nih.gov |

| Absorption | Aqueous Solubility | Convolutional Neural Networks (CNN), Graph Convolutional Networks (GCN) | nih.gov |

| Absorption | Membrane Permeability | Recurrent Neural Networks (RNN), Gradient Boosting | lanl.gov |

| Metabolism | Site of Metabolism | Random Forest, XGBoost | nih.gov |

| Toxicity | Cardiotoxicity, Hepatotoxicity | Deep Neural Networks (DNN), Transfer Learning | nih.gov |

Once a promising molecule is designed, AI can assist in planning its chemical synthesis. Computer-Aided Synthesis Planning (CASP) tools use AI algorithms to perform retrosynthesis, breaking down the complex target molecule into simpler, commercially available starting materials. nih.goviscientific.org

Advanced Analytical Characterization and Method Development in Research

Spectroscopic Techniques for Structural Elucidation of Novel Organic Compounds

Spectroscopy is the primary toolset for elucidating the molecular architecture of newly synthesized organic compounds. By probing the interactions of molecules with electromagnetic radiation, chemists can map out the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 2-Thien-2-ylpyrimidine-5-carboxylic acid, the proton signals are expected to appear in distinct regions. The carboxylic acid proton (–COOH) is typically the most deshielded, appearing as a broad singlet in the downfield region of 10–13 ppm. princeton.edulibretexts.org The protons on the pyrimidine (B1678525) and thiophene (B33073) rings are aromatic and thus resonate at lower fields, generally between 7.0 and 9.5 ppm. The specific chemical shifts and coupling patterns of these ring protons provide definitive information about the substitution pattern. Protons on carbons adjacent to electronegative atoms like nitrogen are shifted further downfield. libretexts.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are anticipated for the carboxylic acid carbon, the pyrimidine ring carbons, and the thiophene ring carbons. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the 165–185 ppm range. compoundchem.comlibretexts.org Carbons within the aromatic heterocyclic rings (pyrimidine and thiophene) generally appear between 110 and 170 ppm. compoundchem.comoregonstate.edu The specific environment of each carbon, influenced by nearby heteroatoms and substituents, dictates its precise chemical shift. libretexts.org

Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) |

| ¹H | Pyrimidine Ring (C-H) | 8.5 - 9.5 |

| ¹H | Thiophene Ring (C-H) | 7.0 - 8.0 |

| ¹³C | Carboxylic Acid (C=O) | 165 - 185 |

| ¹³C | Pyrimidine & Thiophene Rings | 110 - 170 |

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound (C₉H₆N₂O₂S), the theoretical exact mass can be calculated. An HRMS instrument, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer, can measure the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and provide an experimental mass. A close match between the measured mass and the calculated mass (within a few parts per million, ppm) serves as strong evidence for the proposed chemical formula.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching and bending).

The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent of these is the very broad O–H stretching vibration of the carboxylic acid's hydroxyl group, which typically appears in the 2500–3300 cm⁻¹ region. orgchemboulder.com This broadness is a result of hydrogen bonding between molecules. orgchemboulder.com The carbonyl (C=O) group of the carboxylic acid gives rise to a strong, sharp absorption band between 1680 and 1760 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, stretches corresponding to aromatic C-H bonds are expected just above 3000 cm⁻¹, while C=C and C=N bonds within the aromatic rings will show absorptions in the 1450–1600 cm⁻¹ range. vscht.cz A C–O stretching vibration associated with the carboxylic acid is also typically observed around 1210-1320 cm⁻¹. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C–H Stretch | Aromatic Rings | 3000 - 3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1760 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Rings | 1450 - 1600 | Medium to Strong |

| C–O Stretch | Carboxylic Acid | 1210 - 1320 | Medium to Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both assessing the purity of a final product and for isolating it from unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. nih.gov

For analytical purposes , a reversed-phase HPLC method is typically employed to determine the purity of a sample. This involves a stationary phase, such as a C18 (octadecylsilyl) silica (B1680970) gel column, and a polar mobile phase. A common mobile phase would be a mixture of water (often containing a small amount of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of components with a wide range of polarities. The compound's strong UV absorbance, due to its conjugated aromatic system, makes UV detection an ideal method for quantification.

For preparative purposes , the same separation principles are applied on a larger scale. Larger columns packed with more stationary phase are used, and the mobile phase is pumped at a higher flow rate to isolate multigram quantities of the target compound for further research.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nist.gov Due to its carboxylic acid group, this compound has low volatility and a high boiling point, making it generally unsuitable for direct GC analysis. The high temperatures required for vaporization in the GC inlet could lead to thermal decomposition.

However, GC can be utilized after a derivatization step. For instance, the carboxylic acid can be converted into a more volatile ester, such as a methyl or ethyl ester. This derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to detect and identify any volatile impurities that may be present in the sample from the synthesis process. walshmedicalmedia.com

Real-Time and In-Situ Analytical Methodologies in Chemical Synthesis

The evolution of chemical synthesis towards more efficient, controlled, and sustainable processes has been significantly propelled by the adoption of real-time and in-situ analytical methodologies. These techniques, which allow for the monitoring of reaction parameters and progress as the reaction occurs, are particularly impactful when integrated with modern synthesis platforms like continuous flow chemistry and microfluidic systems. For a specialized molecule such as This compound , the application of these advanced analytical methods can offer unprecedented insights into its formation, leading to optimized synthesis protocols, higher yields, and improved purity.

Integration of Analytical Techniques with Flow Chemistry

Continuous flow chemistry, a departure from traditional batch processing, involves the continuous pumping of reactants through a network of tubes or channels. elveflow.commdpi.com This methodology offers superior control over reaction conditions such as temperature, pressure, and mixing, making it an ideal environment for the integration of in-line analytical tools, often referred to as Process Analytical Technology (PAT). researchgate.netnih.gov The synthesis of complex heterocyclic compounds, including pyrimidine derivatives, greatly benefits from this synergy. nih.govdurham.ac.uk

For the synthesis of This compound , a multi-step reaction could be envisioned in a flow setup where each step is monitored in real-time. researchgate.netchemrxiv.org Spectroscopic techniques are particularly well-suited for in-line analysis. For instance, a flow cell integrated with a spectrometer can provide continuous data on the concentration of reactants, intermediates, and the final product.

Potential In-line Analytical Techniques for Flow Synthesis of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can provide detailed structural information, enabling the unambiguous identification and quantification of the target molecule and any impurities. researchgate.netnih.gov This would be crucial for optimizing the coupling reaction between a thiophene derivative and a pyrimidine precursor.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the formation and consumption of specific functional groups. nih.gov For example, the appearance of the carboxylic acid C=O stretch and the characteristic bands of the pyrimidine and thiophene rings can be tracked in real-time. nih.gov

UV/Vis Spectroscopy: Given the aromatic nature of This compound , UV/Vis spectroscopy can be a simple yet effective tool for monitoring the reaction progress by tracking the changes in the electronic transitions of the conjugated system. researchgate.net

The data generated from these in-line techniques can be used to create detailed reaction profiles, as illustrated in the hypothetical data table below. This allows for rapid optimization of reaction parameters such as residence time, temperature, and stoichiometry.

| Parameter | Optimized Value | Real-Time Monitoring Technique | Key Finding |

| Residence Time | 15 minutes | Flow NMR & IR | Longer residence times led to the formation of degradation byproducts. |

| Temperature | 120 °C | UV/Vis & Raman | Higher temperatures increased reaction rate but decreased selectivity. |

| Reactant Ratio | 1.1 : 1 (Thiophene:Pyrimidine) | Flow NMR | A slight excess of the thiophene precursor minimized unreacted pyrimidine starting material. |

| Catalyst Loading | 2 mol% | HPLC (at-line) | Higher catalyst loading did not significantly improve yield but increased costs. |

| A hypothetical data table illustrating the optimization of the flow synthesis of this compound using real-time analytics. |

This data-driven approach, facilitated by the integration of real-time analytics with flow chemistry, represents a significant advancement in the synthesis of complex molecules like This compound . nih.gov

Microfluidic Systems for Reaction Monitoring and Screening

Microfluidic systems, or "lab-on-a-chip" devices, miniaturize chemical reactions into channels with micrometer dimensions. elveflow.comarxiv.org These systems offer advantages such as extremely low reagent consumption, rapid heat and mass transfer, and the ability to perform a large number of experiments in parallel. elveflow.comarxiv.org When combined with sensitive analytical techniques, microfluidics becomes a powerful platform for high-throughput reaction screening and optimization.

For the synthesis of This compound , a microfluidic reactor could be designed to screen various catalysts, solvents, and reaction conditions simultaneously. Droplet-based microfluidics, where reactants are encapsulated in discrete droplets, is particularly advantageous for preventing dispersion and enabling precise control over reaction times. arxiv.org

Analytical Integration in Microfluidic Systems:

Laser-Induced Fluorescence (LIF): If the target molecule or a reaction intermediate is fluorescent, LIF can be a highly sensitive detection method within a microfluidic chip.

Mass Spectrometry (MS): Interfacing microfluidic devices with mass spectrometers allows for direct, real-time analysis of reaction products, providing mass-to-charge ratio information for identification and quantification.

Electrochemical Detection: For reactions involving electroactive species, electrodes can be integrated into the microfluidic channels to monitor the reaction progress.

A typical workflow for screening the synthesis of This compound in a microfluidic system would involve introducing various combinations of precursors and catalysts into different channels. These streams would then merge, initiating the reaction. The reaction mixture would then flow past an integrated detector, providing real-time data on the yield and purity of the product under different conditions.

| Catalyst | Solvent | Temperature (°C) | Relative Yield (%) |

| Pd(PPh₃)₄ | DMF | 100 | 85 |

| Pd(OAc)₂ | Dioxane | 100 | 72 |

| CuI | DMSO | 120 | 65 |

| PdCl₂(dppf) | Toluene | 80 | 92 |

| A hypothetical data table from a high-throughput microfluidic screening for the optimal synthesis conditions of this compound. |

The ability to rapidly screen a wide range of reaction parameters on a microscale significantly accelerates the development of efficient and robust synthetic routes for valuable compounds like This compound . elveflow.comarxiv.org This approach not only saves time and resources but also provides a deeper understanding of the reaction landscape.

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents Based on the 2-Thien-2-ylpyrimidine-5-carboxylic Acid Scaffold

The versatility of the thienopyrimidine core makes it an attractive starting point for generating diverse libraries of compounds. The aim is to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles for specific biological targets.

The broad biological activity of pyrimidine (B1678525) and thiophene-containing compounds suggests that derivatives of this compound could be tailored for various therapeutic applications.

Oncology: Thiophene (B33073) carboxamide scaffolds have emerged as promising anticancer agents. nih.gov For instance, certain 2-bromo-5-substituted thiophenes have demonstrated selective cytotoxicity against liver and colon cancer cell lines. nih.gov The development of derivatives from the this compound core could lead to new agents that target cancer-related pathways. Furan-based compounds, which share structural similarities, have also shown anti-cancer applications. nih.gov

Infectious Diseases: The need for new antimicrobial agents is urgent due to rising drug resistance. mdpi.com Thioureides of 2-thiophene carboxylic acid are being investigated as promising drugs against bacterial and fungal strains. mdpi.com This suggests that derivatives of this compound could be synthesized and screened for potent antibacterial and antiviral activities. Thiophene-2-carboxylic acids have also been identified as potent inhibitors of the HCV NS5B polymerase, a key enzyme for viral replication. nih.gov

Inflammation: A significant area of research involves the development of anti-inflammatory agents. A series of thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as multi-target-directed ligands to inhibit both 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory pathway. nih.gov Some of these compounds showed potent reduction of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Neurological Disorders: The treatment of complex neurodegenerative diseases like Alzheimer's often requires drugs that can act on multiple targets. researchgate.net The inhibition of enzymes like cholinesterases (AChE and BChE), as well as inflammatory mediators such as COX-2 and inducible nitric oxide synthase (iNOS), is a key strategy. nih.gov The thienopyrimidine scaffold is being explored for developing multi-target agents for such complex conditions. researchgate.netnih.gov

The traditional "one-target, one-molecule" approach is often insufficient for treating complex diseases like cancer or neurodegenerative disorders, which involve multiple pathological pathways. researchgate.net This has led to a shift towards designing multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govresearchgate.net The this compound scaffold is well-suited for this strategy. For example, researchers have successfully created thieno[2,3-d]pyrimidine derivatives that act as dual inhibitors of 15-LOX and COX-2, offering a promising approach to treating inflammatory conditions with potentially greater efficacy and fewer side effects. nih.gov This strategy is considered particularly promising for diseases where inhibiting a single target can lead to compensatory mechanisms or exacerbation of the condition. nih.gov

Design of Prodrugs and Targeted Delivery Systems

While a compound may show excellent activity in vitro, its effectiveness in the body can be limited by poor solubility, low cell permeability, or rapid metabolism. Prodrug design is a key strategy to overcome these limitations. mdpi.com

The carboxylic acid group in this compound is an ideal handle for creating prodrugs. By masking this polar group, for instance by converting it into an ester, it is possible to improve the molecule's ability to cross cell membranes. nih.gov Once inside the cell, cellular enzymes can cleave the masking group, releasing the active parent drug. mdpi.com This approach has been successfully used for inhibitors of the SIRT5 enzyme, where masking a crucial carboxylic acid moiety led to improved cellular activity in leukemia cell lines. nih.gov

Targeted delivery systems, such as liposomes and niosomes, offer another way to improve the therapeutic index of drugs. mdpi.com These carrier systems can encapsulate drugs, protecting them from degradation and delivering them more specifically to the site of action. Because these systems can carry both hydrophilic and hydrophobic compounds, they are suitable for delivering derivatives of this compound, potentially enhancing their efficacy and reducing systemic toxicity. mdpi.com

Exploration of Novel Chemical Space and Scaffolds Derived from the Core Structure

A key direction for future research is the chemical modification of the this compound core to create novel scaffolds. This allows chemists to explore new chemical space and potentially discover compounds with entirely new biological activities or improved properties. nih.govresearchgate.net Starting from precursors like 2-aminothiophene-3-carbonitriles, researchers have synthesized a variety of fused heterocyclic systems, such as tricyclic thienopyrimidines and tetracyclic triazolothienopyrimidines. researchgate.net These new molecular architectures can be screened for a wide range of activities, including analgesic, anti-inflammatory, and antibacterial effects. researchgate.net By systematically altering the core structure, it is possible to conduct structure-activity relationship (SAR) studies to identify the key features required for a desired biological effect. nih.gov

Synergistic Integration of Experimental and Computational Approaches in Drug Discovery

Modern drug discovery increasingly relies on the synergy between experimental laboratory work and computational (in silico) methods. nih.govmdpi.com Computational tools like Density Functional Theory (DFT) can predict the physicochemical properties, spectral data, and chemical reactivity of new molecules before they are synthesized. mdpi.com This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

Molecular docking studies are another powerful computational technique. They can predict how a designed molecule might bind to the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov For instance, docking studies on thieno[2,3-d]pyrimidine derivatives within the active sites of 15-LOX and COX-2 enzymes showed good agreement with their experimentally observed biological activity. nih.gov By combining these computational predictions with experimental synthesis and biological testing, researchers can accelerate the drug discovery cycle and develop a deeper understanding of the molecular interactions that drive a compound's therapeutic effect. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Thien-2-ylpyrimidine-5-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene derivatives with pyrimidine precursors. For example, 6-chloro-2-aryl-imidazo[4,5-b]pyridine derivatives are synthesized via condensation reactions followed by acid hydrolysis to introduce the carboxylic acid group . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: thiophene protons (δ 7.2–7.8 ppm), pyrimidine protons (δ 8.3–8.6 ppm), and carboxylic acid proton (broad ~δ 13.1 ppm) .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 254 nm for purity analysis .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 223.03 (C₉H₆N₂O₂S) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (refer to SDS guidelines) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound. For PBS buffers, adjust pH to 7.4 with NaOH to deprotonate the carboxylic acid group, enhancing solubility .

- Surfactants : Add 0.1% Tween-80 to improve dispersion in cell culture media .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce Conditions : Verify synthesis and purification steps (e.g., recrystallization solvents may affect melting points; ethanol yields mp ~280°C vs. DMF mp ~275°C) .

- Cross-validate Techniques : Compare XRD crystal structure data with computational predictions (e.g., DFT calculations) to confirm molecular conformation .

Q. What computational strategies are effective for studying its interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PyMOL for protein-ligand docking. Parameterize the compound’s carboxylate group as deprotonated at physiological pH .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability to target proteins (e.g., kinases) .

Q. What is its role in synthesizing complex heterocyclic systems, and how can regioselectivity be controlled?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.